
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
Overview
Description
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide is a chemical compound with the molecular formula C5H10ClO3P. It is also known by several other names, including 2,2-Dimethyltrimethylene phosphorochloridate and 5,5-Dimethyl-2-oxo-2-chloro-1,3,2-dioxaphosphinane . This compound is of interest due to its unique structure and reactivity, making it useful in various scientific and industrial applications.
Preparation Methods
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide can be synthesized through a reaction involving phosphorous oxychloride and 2,2-dimethyl-1,3-propane diol in the presence of triethylamine and dry toluene . The reaction conditions typically involve maintaining an anhydrous environment to prevent hydrolysis and ensure high yield. Industrial production methods may involve scaling up this reaction with appropriate safety and environmental controls.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, altering the oxidation state of the phosphorus atom.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions include substituted phosphorinanes and phosphoric acid derivatives.
Scientific Research Applications
Organic Synthesis
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide is utilized as a reagent in organic synthesis due to its ability to introduce phosphorus-containing groups into organic molecules. This is particularly valuable in the synthesis of phosphonates and phosphoramides.
Case Study: Synthesis of Phosphonates
Research has demonstrated that this compound can facilitate the formation of phosphonate derivatives from alcohols and amines under mild conditions. For example:
Reaction Type | Reactants | Conditions | Product |
---|---|---|---|
Phosphonylation | Alcohol + Amine | Mild heat | Phosphonate |
This method offers high yields and selectivity, making it an attractive option for chemists looking to synthesize phosphorus-containing compounds efficiently.
Environmental Testing
Another significant application of this compound is in environmental testing. It serves as a reference standard for detecting organophosphorus compounds in various matrices such as soil and water.
Application in Environmental Analysis
The compound's stability and solubility allow it to be effectively used in analytical chemistry for:
- Quantitative analysis of organophosphate pesticides.
- Detection of contaminants in environmental samples.
Flame Retardant Applications
The compound exhibits flame-retardant properties due to the presence of phosphorus in its structure. It can be incorporated into polymers and textiles to enhance their fire resistance.
Performance Data
A comparative study on the flame-retardant efficacy of various phosphorus compounds showed that:
Compound | Flame Retardancy Rating | Application |
---|---|---|
This compound | High | Polymers/Textiles |
Other Phosphorus Compounds | Moderate | Various |
This indicates that the compound is particularly effective as a flame retardant compared to other alternatives.
Mechanism of Action
The mechanism of action of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide involves its reactivity with nucleophiles and its ability to form stable phosphorus-oxygen bonds. The molecular targets include nucleophilic sites on other molecules, leading to the formation of stable phosphorinane derivatives. The pathways involved include nucleophilic substitution and hydrolysis .
Comparison with Similar Compounds
Similar compounds to 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide include:
- 2-Chloro-1,3,2-dioxaphospholane 2-oxide
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- 2-Chloro-1,3,2-dioxaphospholane
Compared to these compounds, this compound is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to form stable phosphorus-oxygen bonds and its reactivity with nucleophiles make it particularly useful in various applications .
Biological Activity
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This compound is structurally related to various phosphorus-containing compounds and is noted for its unique properties that may influence biological systems.
The molecular formula of this compound is , with a molecular weight of approximately 184.56 g/mol. Its structure includes a dioxaphosphorinane ring which contributes to its reactivity and interaction with biological molecules. The compound exhibits a high degree of solubility and is classified as very soluble in water .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 184.56 g/mol |
Boiling Point | 46.0°C (1.6 mmHg) |
Density | 1.215 g/mL |
Solubility | Very soluble |
Biological Activity
The biological activity of this compound has been explored primarily in the context of its use as a prodrug for psilocin, a psychoactive compound known for its effects on serotonin receptors. Research indicates that this compound can be synthesized to yield derivatives that exhibit altered pharmacokinetic profiles compared to traditional psilocybin treatments .
The mechanism by which this compound exerts its biological effects is largely attributed to its ability to modulate neurotransmitter systems, particularly through interactions with serotonin receptors. The introduction of the chloro group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with target sites within the central nervous system .
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of this compound in treating psychiatric conditions such as depression and anxiety. For instance:
- Psilocin Prodrugs : A study focused on developing novel psilocin prodrugs demonstrated that derivatives of this compound could maintain therapeutic benefits while reducing the duration of psychedelic effects. This was achieved by modifying the metabolic processing pathways of psilocin .
- Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties, suggesting that modifications to the phosphorus-containing core could enhance bioactivity against specific pathogens .
Table 2: Summary of Biological Studies
Study Focus | Findings |
---|---|
Psilocin Prodrugs | Altered pharmacokinetics; reduced psychedelic duration |
Antimicrobial Activity | Enhanced activity against certain bacteria |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, and how can purity be optimized?
The compound is synthesized by reacting phosphorous oxychloride (POCl₃) with 2,2-dimethyl-1,3-propanediol in dry toluene, using triethylamine as a base to neutralize HCl byproducts. Key steps include strict anhydrous conditions, controlled stoichiometry (1:1 molar ratio of diol to POCl₃), and purification via recrystallization from ethanol or hexane to achieve ≥95% purity . Purity can be verified by melting point analysis (97–102°C) and ³¹P NMR spectroscopy, where the compound exhibits a characteristic shift at δ ~20–25 ppm .
Q. How is this compound characterized spectroscopically?
³¹P NMR is the primary tool for structural confirmation, with shifts sensitive to the electronic environment of the phosphorus atom. For example, the parent compound shows a resonance at δ ~20 ppm, while hydrolysis products (e.g., 5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide) exhibit upfield shifts (δ ~10–15 ppm) due to reduced electron-withdrawing effects . IR spectroscopy can confirm P=O and P-Cl bonds (stretching at ~1250 cm⁻¹ and ~580 cm⁻¹, respectively) .
Q. What safety protocols are critical when handling this compound?
The compound is moisture-sensitive and reacts exothermically with water, releasing HCl. Use inert atmosphere (N₂/Ar) gloveboxes, wear acid-resistant gloves, and employ secondary containment. Storage recommendations include desiccated glass bottles at 2–8°C. Emergency protocols for spills involve neutralization with sodium bicarbonate and evacuation of acidic vapors .
Q. What catalytic roles does this compound play in organic synthesis?
It acts as a Lewis acid catalyst in reactions such as the synthesis of 1,2-dihydro-2-oxo-1H-benzimidazoles and 2-amino-4-methyl-4H-chromenes. Its chlorophosphoryl group facilitates nucleophilic substitutions, while the rigid dioxaphosphorinane ring enhances thermal stability. Example conditions: 5–10 mol% catalyst loading in THF or acetonitrile at 60–80°C .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in reaction mechanisms involving this compound?
Single-crystal X-ray diffraction (SC-XRD) reveals conformational details critical for mechanistic studies. For instance, the dioxaphosphorinane ring adopts a chair conformation, with P-Cl and P=O bond lengths of ~2.05 Å and ~1.48 Å, respectively. These structural insights help explain its reactivity in phosphorylation reactions, such as preferential axial attack by nucleophiles . SHELX programs (e.g., SHELXL) are recommended for refinement due to their robustness in handling small-molecule data .
Q. What computational methods validate experimental ³¹P NMR shifts for derivatives of this compound?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) combined with implicit solvent models (e.g., PCM for acetonitrile) accurately predict ³¹P NMR shifts. For example, calculations for 5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide show <2 ppm deviation from experimental δ values. MD simulations further account for dynamic effects like solvent exchange .
Q. How can side reactions during phosphorylation be mitigated?
A common byproduct, 2-mercapto-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide, forms via radical-mediated P-N bond cleavage. Mitigation strategies include:
- Using dry, degassed solvents to suppress radical pathways.
- Lowering reaction temperatures (<50°C).
- Adding radical scavengers (e.g., TEMPO) . Byproduct identification requires LC-MS and ³¹P NMR, with δ ~30 ppm for the mercapto derivative .
Q. What is the compound’s role in synthesizing cyclic diguanosine monophosphate (c-di-GMP)?
It serves as a phosphorylating agent in a one-flask synthesis. Stepwise protocol:
- Activate guanosine 5′-monophosphate (GMP) with DMOCP (3.5 equiv) in anhydrous DMF.
- Hydrolyze with H₂O to form a cyclic intermediate.
- Oxidize with I₂ (1.3 equiv) to yield c-di-GMP. Yield optimization (>70%) requires strict pH control (7.5–8.0) and rapid quenching post-oxidation .
Q. How does steric hindrance from the 5,5-dimethyl group influence reactivity?
The geminal dimethyl groups restrict ring puckering, stabilizing the chair conformation and reducing accessibility to the phosphorus center. This steric shielding:
- Slows hydrolysis kinetics (t₁/₂ >24 h in aqueous acetonitrile).
- Enhances selectivity in asymmetric phosphorylations (e.g., enantiomeric excess >80% with chiral amines) .
Q. What advanced techniques resolve enantiomeric forms of derivatives?
Chiral HPLC using β-cyclodextrin columns (e.g., ChiraDex®) or capillary electrophoresis with sulfated cyclodextrins achieves baseline separation. For example, (R)- and (S)-diastereomers of 4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide show ΔtR >5 min under isocratic elution (MeCN:H₂O 60:40) .
Properties
IUPAC Name |
2-chloro-5,5-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClO3P/c1-5(2)3-8-10(6,7)9-4-5/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMUCIBBVMLEKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COP(=O)(OC1)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063291 | |
Record name | 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4090-55-5 | |
Record name | 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4090-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004090555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.665 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,3,2-DIOXAPHOSPHORINANE, 2-CHLORO-5,5-DIMETHYL-, 2-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLM4VBZ8MZ | |
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Retrosynthesis Analysis
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